(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
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Overview
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chiral compound that features a benzofuran ring fused to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure but lacking the propanoic acid moiety.
2,3-Dihydrobenzofuran: Similar to benzofuran but with a saturated ring, making it less reactive in certain contexts.
Dibenzo[b,d]furan: A more complex structure with additional fused rings, leading to different chemical and biological properties.
Uniqueness
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is unique due to its chiral center and the presence of both a benzofuran ring and a propanoic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)9-6-14-10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3,(H,12,13)/t7-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRGEMCHWTVDMW-YOXFSPIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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